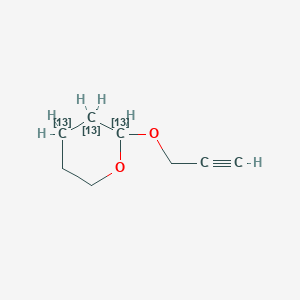
1-Methyl cyclopentyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl cyclopentyl acrylate is an organic compound that belongs to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group and an acrylate functional group. Acrylates are known for their high reactivity due to the presence of the α,β-unsaturated carboxyl structure, making them valuable in various industrial applications.
Métodos De Preparación
The synthesis of 1-Methyl cyclopentyl acrylate typically involves a multi-step process. One common method starts with the reaction of a Grignard reagent with cyclopentanone to produce 1-methyl cyclopentanol. This intermediate is then reacted with acryloyl chloride to yield this compound . This method is optimized to overcome issues such as low yield, complex reactions, and purification difficulties, resulting in a high-purity product.
Análisis De Reacciones Químicas
1-Methyl cyclopentyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common reagents used in these reactions include AIBN for polymerization and various nucleophiles for addition and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl cyclopentyl acrylate has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Acrylate-based polymers are employed in the development of medical devices, drug delivery systems, and tissue engineering scaffolds.
Material Science: The compound is used in the production of specialty polymers with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl cyclopentyl acrylate primarily involves its reactivity as an acrylate. The α,β-unsaturated carboxyl structure allows it to participate in various addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of polymer networks in material science or the interaction with biological molecules in biomedical applications .
Comparación Con Compuestos Similares
1-Methyl cyclopentyl acrylate can be compared with other acrylates such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share the reactive acrylate group, this compound is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the properties of the resulting polymers .
Similar compounds include:
- Methyl Acrylate
- Ethyl Acrylate
- Butyl Acrylate
- Cyclohexyl Acrylate
These compounds vary in their alkyl or cycloalkyl substituents, which affect their physical and chemical properties.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl 2-cyclopentylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11-2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |
Clave InChI |
RRIICLUYXPMEBM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)




![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)



![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)


![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)

